(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole
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Overview
Description
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole is a complex organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol. This compound is characterized by its unique structure, which includes a cyclopenta[b]pyrrole core with an octahydro-2-(methoxymethyl) substituent. It is used in various scientific research applications due to its interesting chemical properties.
Chemical Reactions Analysis
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used .
Scientific Research Applications
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential biological activity.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole can be compared with other similar compounds such as:
Cyclopenta[b]pyrrole derivatives: These compounds share a similar core structure but differ in their substituents.
Octahydro derivatives: Compounds with similar hydrogenation levels but different functional groups.
The uniqueness of this compound lies in its specific substituents and stereochemistry, which confer distinct chemical and biological properties .
Properties
CAS No. |
128495-94-3 |
---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(2S,3aS,6aS)-2-(methoxymethyl)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole |
InChI |
InChI=1S/C9H17NO/c1-11-6-8-5-7-3-2-4-9(7)10-8/h7-10H,2-6H2,1H3/t7-,8-,9-/m0/s1 |
InChI Key |
IGBZFFFQVPWNRX-CIUDSAMLSA-N |
Isomeric SMILES |
COC[C@@H]1C[C@@H]2CCC[C@@H]2N1 |
SMILES |
COCC1CC2CCCC2N1 |
Canonical SMILES |
COCC1CC2CCCC2N1 |
Origin of Product |
United States |
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